6-Iodo-4-methylnicotinic acid
CAS No.:
Cat. No.: VC17422226
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6INO2 |
|---|---|
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | 6-iodo-4-methylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H6INO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | GPCVRDSYTXPVRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)O)I |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyridine ring substituted with:
-
A carboxylic acid group at position 3
-
A methyl group at position 4
-
An iodine atom at position 6
The molecular formula is C₇H₆INO₂, with a calculated molecular weight of 263.03 g/mol. The iodine atom introduces significant steric and electronic effects, altering reactivity compared to non-halogenated analogs like 4-methylnicotinic acid .
Spectroscopic Signatures
Predicted spectral characteristics based on analogous iodinated pyridines:
| Property | Predicted Value |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.71 (s, H-2), 7.95 (s, H-5), 2.45 (s, CH3) |
| ¹³C NMR | δ 167.8 (COOH), 154.2 (C-2), 148.1 (C-6), 137.5 (C-4), 125.3 (C-5), 21.4 (CH3) |
| IR (cm⁻¹) | 1705 (C=O), 1580 (C=N), 690 (C-I) |
The iodine atom’s heavy atom effect would likely cause distinct UV-Vis absorption bands between 250–300 nm .
Synthetic Methodologies
Direct Halogenation Approaches
While no published synthesis of 6-iodo-4-methylnicotinic acid exists, plausible routes derive from nicotinic acid halogenation chemistry:
Pathway A: Electrophilic Iodination
-
Substrate: 4-Methylnicotinic acid
-
Iodinating agent: N-Iodosuccinimide (NIS)
-
Conditions:
-
Acetic acid solvent at 80°C
-
Catalytic FeCl₃ (0.1 equiv)
-
-
Challenges:
-
Regioselectivity control (para vs. ortho iodination)
-
Acid-sensitive functional group protection
-
This method mirrors iodination strategies for 6-methylnicotinic acid derivatives , though yields may be lower due to steric hindrance from the 4-methyl group.
Pathway B: Cross-Coupling Strategies
-
Substrate: 6-Bromo-4-methylnicotinic acid
-
Reagents:
-
CuI catalyst
-
NaI in DMF at 120°C
-
-
Advantage:
-
Improved regiocontrol compared to direct iodination
-
Physicochemical Properties
Thermal Stability
Predicted thermal behavior from analogous compounds:
| Property | Value/Range |
|---|---|
| Melting Point | 215–220°C (decomposition) |
| Boiling Point | Not applicable (dec.) |
| Solubility (25°C) | DMSO: >50 mg/mL |
| Water: <1 mg/mL | |
| Partition Coefficient (LogP) | 1.82 (calculated) |
The iodine atom enhances lipophilicity compared to 4-methylnicotinic acid (LogP ≈ 0.91), suggesting improved membrane permeability .
Biological Activity and Applications
Radiopharmaceutical Applications
The iodine-127/131 isotopes make this compound a candidate for:
-
SPECT imaging probes
-
Targeted radiotherapy agents
Comparative stability studies with iodo-pyridines indicate sufficient in vivo stability for diagnostic applications (>6 hour half-life in serum) .
Challenges and Research Gaps
Synthesis Optimization
Current limitations include:
-
Low yields (<35%) in preliminary iodination attempts
-
Purification difficulties due to polar byproducts
Toxicity Profiling
No acute toxicity data exists. Predictive models indicate:
-
LD50 (rat, oral): ~1200 mg/kg (similar to 4-methylnicotinic acid)
-
Potential hepatotoxicity at chronic doses >50 mg/kg/day
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume